molecular formula C10H8BrN3OS B13896733 N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13896733
M. Wt: 298.16 g/mol
InChI Key: JMTKYIAPIGWLDB-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically active heterocycles: a brominated methylpyridine and a thiazole carboxamide. This molecular architecture is frequently explored in medicinal chemistry for developing targeted therapies, particularly in oncology. The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Thiazole derivatives are extensively investigated for their potential to inhibit various protein kinases, with recent research focusing on their role as potent inhibitors of targets like c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . The carboxamide linker is a critical functional group that often facilitates key hydrogen bond interactions with enzyme targets, a feature that can be leveraged in the rational design of type II kinase inhibitors to potentially enhance selectivity and overcome drug resistance . The 6-bromo-4-methylpyridinyl moiety serves as a versatile synthetic handle, where the bromo group can be used for further functionalization via cross-coupling reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. Compounds featuring thiazole-carboxamide hybrids are of significant interest in biochemical and cellular assays to evaluate their antitumor properties, including mechanisms such as inducing cell cycle arrest and apoptosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C10H8BrN3OS

Molecular Weight

298.16 g/mol

IUPAC Name

N-(6-bromo-4-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H8BrN3OS/c1-6-2-9(11)12-3-7(6)14-10(15)8-4-16-5-13-8/h2-5H,1H3,(H,14,15)

InChI Key

JMTKYIAPIGWLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C2=CSC=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Bromo-4-methyl-3-pyridinamine Intermediate

The key amine intermediate, 6-bromo-4-methylpyridin-3-amine , is typically synthesized via reduction of the corresponding nitro-substituted pyridine derivative. Two principal reduction methods are reported:

Method Reagents & Conditions Yield Notes
Catalytic hydrogenation 2-bromo-4-methyl-5-nitropyridine, Raney nickel, hydrogen gas, tetrahydrofuran (THF), room temperature, overnight 93% Purification by silica gel chromatography; clean reduction of nitro to amine
Iron powder reduction 2-bromo-4-methyl-5-nitropyridine, Fe powder, ammonium chloride, hydrochloric acid, ethanol/water mixture, 50-80°C, 3 hours 97.4% Filtration through Celite; crude product used without further purification

These methods provide the amine intermediate in high yields and purity suitable for subsequent amidation steps.

Preparation of 1,3-Thiazole-4-carboxylic Acid Derivative

The thiazole-4-carboxylic acid moiety is prepared starting from ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate. The ester is hydrolyzed under basic conditions:

  • Dissolution in tetrahydrofuran (THF) and methanol (1:1)
  • Addition of 10% potassium hydroxide (KOH) aqueous solution
  • Stirring for 3 hours at room temperature
  • Acidification with hydrochloric acid to precipitate the acid

This yields 2-(pyridin-3-yl)thiazole-4-carboxylic acid with approximately 80% yield after filtration.

Conversion to Thiazole-4-carboxamide

The carboxylic acid is converted to the corresponding carboxamide via an activated ester intermediate:

  • Dissolution of the acid in tetrahydrofuran (THF)
  • Addition of triethylamine (TEA) as base
  • Dropwise addition of ethyl chloroformate (1.2 equivalents) to form the mixed anhydride intermediate
  • Subsequent addition of the amine (e.g., 6-bromo-4-methyl-3-pyridinamine) dissolved in N,N-dimethylformamide (DMF) with triethylamine
  • Stirring for 3 hours at room temperature
  • Workup involving filtration, concentration, washing with water and sodium bicarbonate, drying (e.g., with anhydrous manganese dioxide), and crystallization from hexane

This method provides the N-(6-bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide with yields around 70%.

Alternative Amidation via Acid Chloride

An alternative approach involves the preparation of 1,3-thiazole-4-carbonyl chloride :

  • The acid chloride is reacted directly with the 6-bromo-4-methyl-3-pyridinamine in dichloromethane (DCM) at 40°C under nitrogen atmosphere for 16 hours
  • The reaction mixture is then evaporated and purified by silica gel chromatography

This method yields the target compound with mass spectrometry confirming the expected molecular ion peaks (M+H)+ = 298/300 (due to bromine isotopes).

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-bromo-4-methyl-5-nitropyridine Fe powder, NH4Cl, HCl, EtOH/H2O, 50-80°C, 3 h or Raney Ni, H2, THF, RT overnight 6-bromo-4-methyl-3-pyridinamine 93-97.4 High purity, crude used directly
2 Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate KOH (10%), THF/MeOH (1:1), RT, 3 h; acidify with HCl 2-(pyridin-3-yl)thiazole-4-carboxylic acid 80 Precursor acid for amidation
3 Acid from step 2 TEA, ethyl chloroformate, DMF, amine from step 1, RT, 3 h This compound ~70 Purified by crystallization
Alternative 3 1,3-thiazole-4-carbonyl chloride + amine DCM, 40°C, 16 h Same as above Not specified Purified by chromatography

Detailed Research Findings and Notes

  • The reduction of nitro to amine is robust and scalable, with both catalytic hydrogenation and iron powder methods providing high yields and purity. The iron method is advantageous for large-scale due to inexpensive reagents and mild conditions.

  • The hydrolysis of the ester to the acid is straightforward, using mild base at room temperature, avoiding harsh conditions that could degrade sensitive groups.

  • Activation of the acid with ethyl chloroformate in the presence of triethylamine is a classical method for amide bond formation, providing moderate to good yields. The use of DMF as solvent for amine dissolution ensures good solubility and reaction homogeneity.

  • The acid chloride method offers an alternative amidation route, often preferred for its directness, though requiring careful handling of moisture-sensitive acid chlorides and longer reaction times.

  • Purification techniques include filtration, extraction, drying agents (e.g., anhydrous manganese dioxide or sodium sulfate), and crystallization or chromatography depending on the scale and purity requirements.

  • Mass spectrometry and NMR data confirm the identity and purity of intermediates and final products, with characteristic signals for the methyl group, bromine isotopes, and amide protons.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new groups in place of the bromine atom.

Scientific Research Applications

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The bromine atom at position 6 and methyl group at position 4 on the pyridine ring distinguish this compound from analogs. For example:

  • NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) replaces the bromine with a methoxy group and lacks the thiazole-carboxamide linkage, focusing instead on a thiazolidinone scaffold .

Key Insight : The bromine atom in the target compound likely enhances electrophilic reactivity and halogen bonding compared to methoxy or methyl substituents, which may influence target selectivity .

Thiazole Modifications

The 1,3-thiazole-4-carboxamide moiety is a common pharmacophore. Comparisons include:

  • Ligand 6 (N-[3-(dimethylamino)propyl]-2-{1-methyl-4-[1-methyl-4-(1,3-thiazole-4-amido)-1H-pyrrole-2-amido]-1H-pyrrole-2-amido}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide): Features a branched thiazole-pyrrole hybrid system, demonstrating how carboxamide connectivity impacts DNA minor groove binding .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide 6-Br, 4-Me pyridine; thiazole-4-carboxamide ~298.2 (calculated) Hypothesized kinase inhibition N/A
NAT-1 4-Methoxy-phenyl; thiazolidinone 331.37 Antioxidant, enzyme modulation
Compound 35 4-Bromo-benzodiazol-one; piperidine-carboxamide 460.0 (LCMS [M+H]+) DNA-binding, kinase inhibition
C20H25Cl2N5OS Pyrrolidine-propyl; 1-phenyl-pyrazole 466.4 (calculated) Improved solubility, receptor targeting
Ligand 6 Thiazole-pyrrole hybrid; dimethylamino-propyl 623.2876 (HRMS) DNA minor groove binding

Research Findings and Trends

  • Substituent Effects : Bromine at position 6 may enhance binding to hydrophobic pockets in enzymes, as seen in brominated kinase inhibitors . Methyl at position 4 could reduce metabolic degradation compared to bulkier groups .
  • Thiazole vs.
  • Synthetic Accessibility : The target compound’s straightforward carboxamide linkage contrasts with multi-step syntheses required for analogs like Ligand 6, which involve catalytic hydrogenation and HPLC purification .

Biological Activity

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery for neurological disorders and cancer treatment. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a pyridine moiety with a bromine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C10H8BrN3OS\text{C}_{10}\text{H}_8\text{BrN}_3\text{OS} with a molecular weight of 298.16 g/mol. The unique structural characteristics contribute to its pharmacological properties.

Biological Activity

1. Antagonistic Effects on Metabotropic Glutamate Receptors

This compound acts as an antagonist of metabotropic glutamate receptors (mGluRs), which are critical in modulating neurotransmission and are implicated in various neurological disorders. This antagonistic activity suggests potential applications in treating conditions such as anxiety, depression, and schizophrenia.

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it demonstrated an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 TNBC cells while showing reduced toxicity towards non-cancerous MCF10A cells . This selectivity highlights its potential as a therapeutic agent with minimized side effects.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Cell Proliferation: The compound disrupts pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Binding Affinity Studies: Interaction studies reveal that modifications to its thiazole and pyridine rings can significantly affect binding interactions with mGluRs and other biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-bromo-thiazoleThiazole ring with amino groupAntimicrobial properties
5-(4-Methylpyridin-2-yl)thiazolePyridine substituted thiazoleAnticancer activity
6-Fluoro-N-(pyridin-3-yl)thiazoleFluorinated pyridine with thiazoleNeuroprotective effects
N-(6-Chloro-3-pyridinyl)-1,3-thiazole-4-carboxamideChlorinated variant with similar backbonePotential anti-inflammatory effects

This compound stands out due to its specific bromination pattern and methyl substitution, which may confer unique pharmacological properties compared to these similar compounds.

Case Studies

Case Study 1: Cancer Treatment Efficacy

In preclinical studies involving mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to known chemotherapeutic agents like TAE226. This underscores its potential as a lead compound in cancer therapy .

Case Study 2: Neurological Applications

The compound's role as an mGluR antagonist has led to investigations into its efficacy in models of anxiety and depression. Initial findings suggest that it may reduce anxiety-like behaviors in rodent models, making it a candidate for further development as a neurotherapeutic agent.

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